

# Physical and chemical properties of 3-(4-Methylbenzoyl)thiophene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(4-Methylbenzoyl)thiophene

Cat. No.: B056864

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## An In-depth Technical Guide to 3-(4-Methylbenzoyl)thiophene

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **3-(4-Methylbenzoyl)thiophene**. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science. This document collates available data on its characteristics, a proposed synthetic protocol, and an exploration of its potential biological relevance based on structurally related compounds.

## Core Physical and Chemical Properties

Quantitative experimental data for **3-(4-Methylbenzoyl)thiophene** is not extensively available in public literature. The following tables summarize its known identifiers and estimated physical properties based on data from analogous compounds.

Table 1: Chemical Identity of **3-(4-Methylbenzoyl)thiophene**

Property	Value	Source
IUPAC Name	(4-methylphenyl)(thiophen-3-yl)methanone	-
Synonyms	3-(4-Toluoyl)thiophene	-
CAS Number	118993-65-0	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>10</sub> OS	<a href="#">[1]</a>
Molecular Weight	202.27 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC1=CC=C(C=C1)C(=O)C2=CSC=C2	-

Table 2: Estimated Physical Properties of **3-(4-Methylbenzoyl)thiophene**

Property	Estimated Value	Basis of Estimation
Melting Point	Not available	Data for structurally similar aroylthiophenes suggest it is likely a solid at room temperature.
Boiling Point	> 300 °C	Based on the boiling point of the similar compound (4-methylphenyl)(phenyl)methanone (326 °C). <a href="#">[2]</a>
Solubility	Likely soluble in organic solvents such as DMSO, DMF, acetone, and chlorinated solvents. Sparingly soluble in water.	General solubility characteristics of thiophene derivatives and aroyl compounds. <a href="#">[3]</a>
Appearance	Likely a white to off-white or pale yellow solid.	Based on the appearance of similar aroylthiophenes.

# Spectroscopic and Chemical Characterization

While specific experimental spectra for **3-(4-Methylbenzoyl)thiophene** are not readily available, the expected spectroscopic characteristics can be predicted based on its structure and data from related compounds.

## Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for **3-(4-Methylbenzoyl)thiophene**

Technique	Predicted Chemical Shifts / Frequencies
<sup>1</sup> H NMR	Aromatic protons (thiophene and phenyl rings): $\delta$ 7.0-8.0 ppm; Methyl protons (-CH <sub>3</sub> ): $\delta$ ~2.4 ppm.
<sup>13</sup> C NMR	Carbonyl carbon (C=O): $\delta$ ~190 ppm; Aromatic carbons: $\delta$ 120-145 ppm; Methyl carbon (-CH <sub>3</sub> ): $\delta$ ~21 ppm.
IR Spectroscopy	Carbonyl stretch (C=O): ~1650-1630 cm <sup>-1</sup> ; Aromatic C-H stretch: ~3100-3000 cm <sup>-1</sup> ; C-S stretch (in thiophene ring): ~800-600 cm <sup>-1</sup> .

## Chemical Reactivity

The chemical behavior of **3-(4-Methylbenzoyl)thiophene** is primarily dictated by the aromatic thiophene ring and the electron-withdrawing benzoyl group.

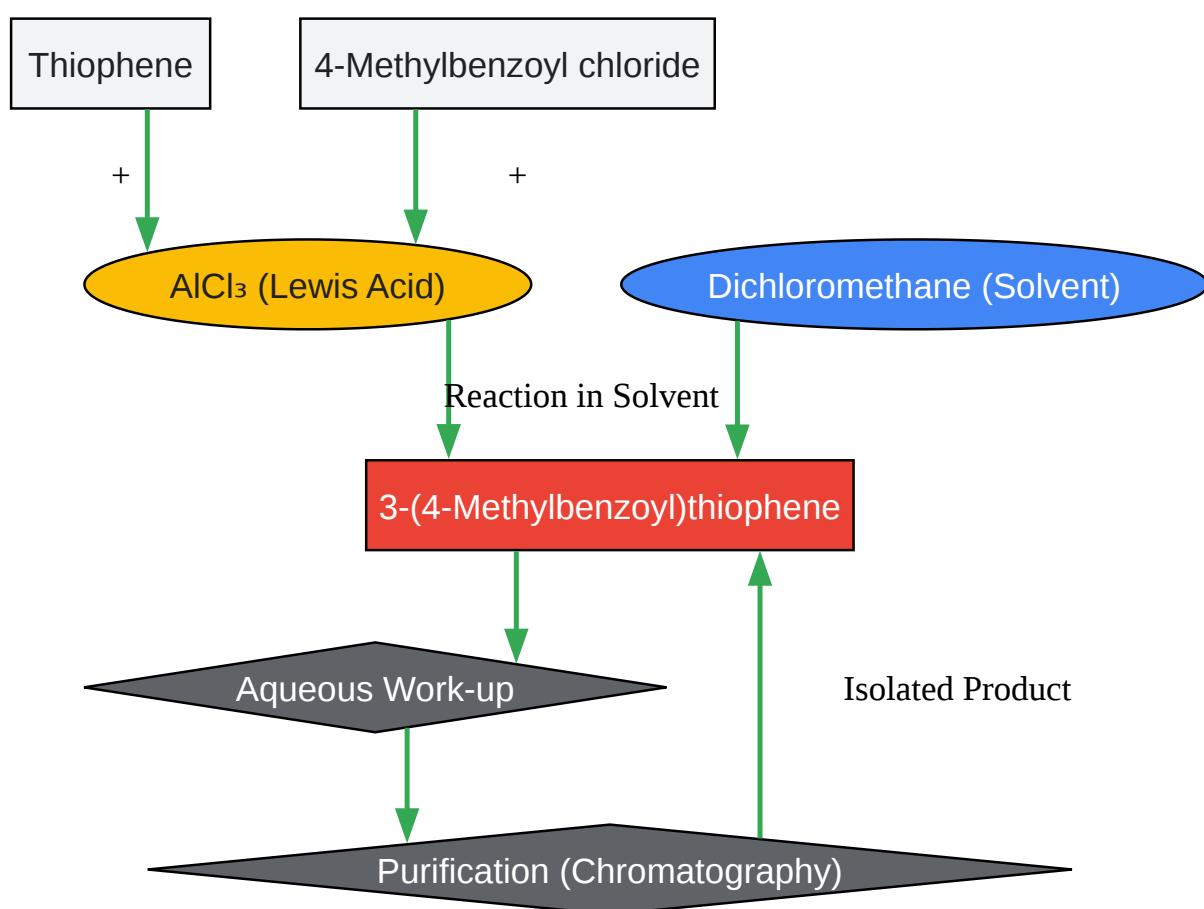
- **Electrophilic Aromatic Substitution:** The thiophene ring is susceptible to electrophilic attack. The substitution pattern will be directed by the existing benzoyl group, which is deactivating and meta-directing with respect to the thiophene ring positions relative to the point of attachment. However, the inherent reactivity of the thiophene ring may lead to substitution at the 2- and 5-positions.
- **Reactions of the Carbonyl Group:** The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol or conversion to an oxime or hydrazone.

- Oxidation of the Thiophene Ring: Strong oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone, which alters the aromaticity and reactivity of the ring system.[4]

## Experimental Protocols: Synthesis of 3-(4-Methylbenzoyl)thiophene

A plausible and widely used method for the synthesis of aroylthiophenes is the Friedel-Crafts acylation. The following is a detailed, generalized protocol for the synthesis of **3-(4-Methylbenzoyl)thiophene**.

### Proposed Synthetic Pathway: Friedel-Crafts Acylation



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Caption: Proposed synthetic workflow for **3-(4-Methylbenzoyl)thiophene** via Friedel-Crafts acylation.

## Detailed Experimental Methodology

### Materials:

- Thiophene
- 4-Methylbenzoyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

### Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
- Addition of Reactants: To the cooled suspension, add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C. Following this, add a solution of thiophene (1.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **3-(4-Methylbenzoyl)thiophene**.
- Characterization: Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

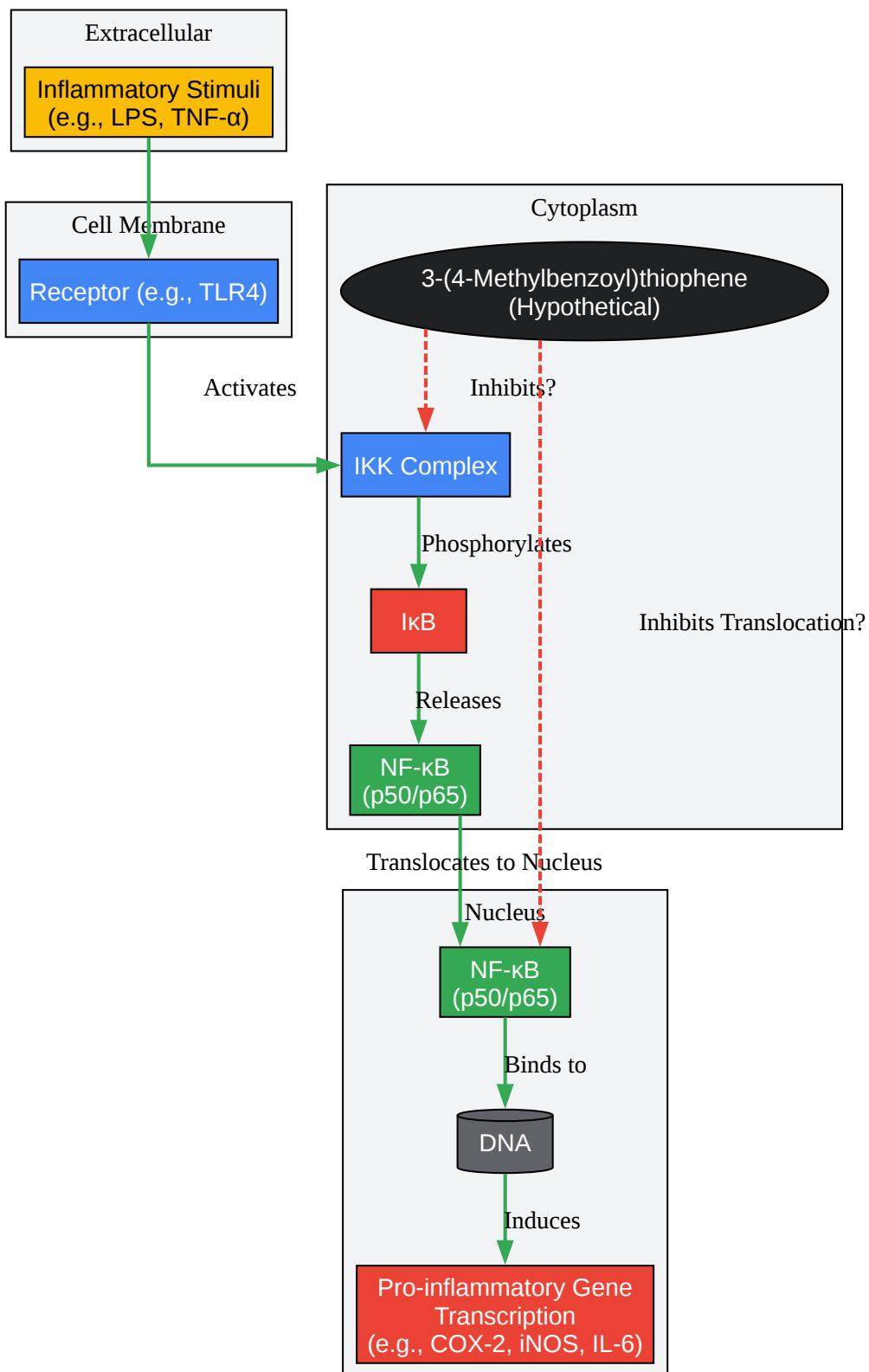
## Potential Biological Activities and Signaling Pathways

While there is no specific literature on the biological activity of **3-(4-Methylbenzoyl)thiophene**, the broader class of arylthiophenes and thiophene derivatives has been reported to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Some 3-acylbenzo[b]thiophene derivatives have been identified as selective estrogen receptor modulators (SERMs) and anti-tubulin agents. Additionally, various natural and synthetic thiophene-containing compounds have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the NF- $\kappa$ B and Nrf2 pathways.

Based on the anti-inflammatory potential of similar compounds, a hypothetical signaling pathway that could be modulated by **3-(4-Methylbenzoyl)thiophene** is the NF- $\kappa$ B signaling cascade, a central regulator of inflammatory responses.

## Hypothetical Modulation of the NF-κB Signaling Pathway



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